molecular formula C7H10O4 B3429804 Ethyl 2-oxotetrahydrofuran-3-carboxylate CAS No. 77513-58-7

Ethyl 2-oxotetrahydrofuran-3-carboxylate

Cat. No.: B3429804
CAS No.: 77513-58-7
M. Wt: 158.15 g/mol
InChI Key: JVRMSXLSEPWFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxotetrahydrofuran-3-carboxylate is an organic compound with the molecular formula C7H10O4. It is a derivative of tetrahydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring.

Scientific Research Applications

Ethyl 2-oxotetrahydrofuran-3-carboxylate has several scientific research applications, including:

Safety and Hazards

The compound is associated with the GHS07 pictogram . The hazard statements for this compound include H227, H315, H319, and H335 . The precautionary statements include P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxotetrahydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the alkylation of 5-substituted ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylates with alkyl halides in the presence of sodium ethoxide. This reaction yields the corresponding 3-alkyl derivatives, which can be further converted into various substituted compounds .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxotetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as alkyl halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted tetrahydrofuran derivatives .

Mechanism of Action

The mechanism of action of ethyl 2-oxotetrahydrofuran-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a precursor or intermediate in biochemical reactions, facilitating the formation of desired products. Its effects are mediated through its chemical reactivity and ability to participate in multiple types of reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 2-oxotetrahydrofuran-3-carboxylate include:

Uniqueness

This compound is unique due to its specific chemical structure and reactivity. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in organic synthesis and other applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility .

Properties

IUPAC Name

ethyl 2-oxooxolane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-10-6(8)5-3-4-11-7(5)9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRMSXLSEPWFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCOC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60918298
Record name Ethyl 2-oxooxolane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60918298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77513-58-7, 936-13-0
Record name 3-Furancarboxylic acid, tetrahydro-2-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77513-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furoic acid, tetrahydro-2-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-oxooxolane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60918298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (±)-tetrahydro-2-oxo-3-furoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.528
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxotetrahydrofuran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-oxotetrahydrofuran-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-oxotetrahydrofuran-3-carboxylate
Reactant of Route 4
Ethyl 2-oxotetrahydrofuran-3-carboxylate
Reactant of Route 5
Ethyl 2-oxotetrahydrofuran-3-carboxylate
Reactant of Route 6
Ethyl 2-oxotetrahydrofuran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.